![molecular formula C13H7ClF3N3O5 B2393733 3-クロロ-4-[2,6-ジニトロ-4-(トリフルオロメチル)フェノキシ]アニリン CAS No. 338412-96-7](/img/structure/B2393733.png)
3-クロロ-4-[2,6-ジニトロ-4-(トリフルオロメチル)フェノキシ]アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of chlorine, nitro, and trifluoromethyl groups
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
準備方法
The synthesis of 3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, including nitration, halogenation, and coupling reactions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Halogenation: Addition of chlorine atoms to the aromatic ring.
Coupling Reaction: Formation of the phenoxy linkage between the aromatic rings.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
化学反応の分析
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into more oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The presence of nitro and trifluoromethyl groups can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, but different substitution pattern.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains two chlorine atoms and a trifluoromethyl group, but lacks nitro groups.
The uniqueness of 3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3O5/c14-8-5-7(18)1-2-11(8)25-12-9(19(21)22)3-6(13(15,16)17)4-10(12)20(23)24/h1-5H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTTXOVUXHQJIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

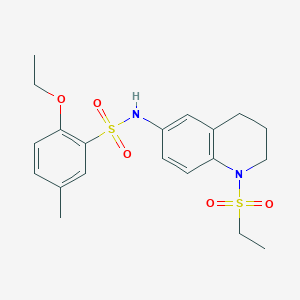
![5-(3-Chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile](/img/structure/B2393658.png)
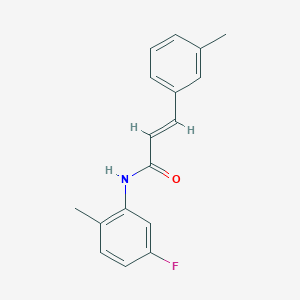

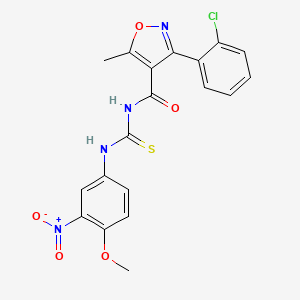
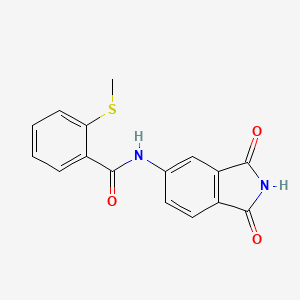
![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole](/img/structure/B2393665.png)
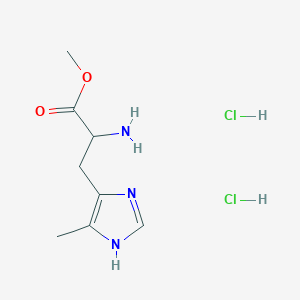
![6-chloro-N-[2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2393668.png)
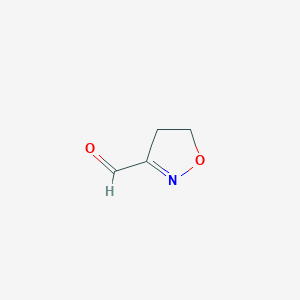
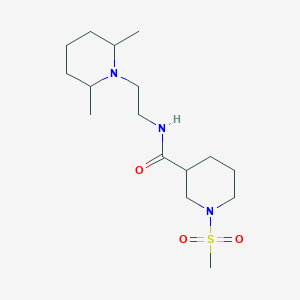
![(1R,5S)-8-((5-chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393672.png)

